(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)16-8-10-17(11-9-16)21(18,19)12-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAFYWBXRMGTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Synthesis with 4-Methoxyphenyl Substituents
The 4-(4-methoxyphenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. A representative method involves reacting 1-chloro-4-methoxybenzene with piperazine under copper(I) catalysis at 110–120°C in dimethylformamide (DMF), achieving 78% yield. Alternative approaches utilize Buchwald-Hartwig amination, where palladium catalysts couple 4-bromoanisole with piperazine, though this method requires stringent inert conditions and exhibits lower scalability.
Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 45 minutes, maintaining yields at 72–75% while minimizing byproduct formation. Post-synthetic purification typically involves recrystallization from ethanol/water mixtures, with purity confirmed via HPLC (>98% area).
Sulfonation at the Piperazine 1-Position
Sulfonation introduces the sulfonyl group using sulfur trioxide–trimethylamine complexes or chlorosulfonic acid. In a patented protocol, 4-(4-methoxyphenyl)piperazine reacts with propane-1,3-sultone in tetrahydrofuran (THF) at 0–5°C, forming the intermediate 1-sulfopropylpiperazine derivative with 89% efficiency. Control of stoichiometry (1:1.05 piperazine:sultone) prevents disubstitution, as excess sultone leads to dimeric byproducts detectable via MS (m/z 486.6).
Table 1. Sulfonation Reagents and Yields
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Propane-1,3-sultone | THF | 0–5 | 89 | 98.5 |
| Chlorosulfonic acid | DCM | −10 | 76 | 97.2 |
| SO3·NMe3 | MeCN | 25 | 82 | 96.8 |
Propylamine Chain Installation
The terminal amine is introduced via reductive amination or Gabriel synthesis. A two-step sequence involves:
- Alkylation : Reacting the sulfonated intermediate with 3-bromopropylphthalimide in acetonitrile (K2CO3, 60°C, 12 h), yielding the phthalimide-protected amine (93%).
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 6 h) liberates the primary amine, confirmed by IR loss of phthalimide carbonyl stretches (1778 cm⁻¹).
Alternatively, catalytic hydrogenation of a nitrile intermediate (Raney Ni, H2, 40 psi) achieves 88% yield but requires careful control to prevent over-reduction to secondary amines.
Stepwise Methodologies and Reaction Optimization
Integrated Synthesis Route
A consolidated pathway from the patent literature (WO2015159170A2) proceeds as follows:
Piperazine Formation :
$$ \text{4-Methoxyacetophenone + Piperazine} \xrightarrow{\text{CuI, DMF}} \text{4-(4-Methoxyphenyl)piperazine} $$
Yield: 81%, purity 98.7% (HPLC).Sulfonation :
$$ \text{4-(4-Methoxyphenyl)piperazine} + \text{Propane-1,3-sultone} \xrightarrow{\text{THF, 0°C}} \text{1-Sulfopropyl Derivative} $$
Reaction monitored by TLC (Rf 0.43, hexane:EtOAc 3:1).Amine Functionalization :
$$ \text{1-Sulfopropyl Derivative} \xrightarrow{\text{3-Bromopropylphthalimide}} \text{Protected Amine} \xrightarrow{\text{N2H4·H2O}} \text{(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine} $$
Overall yield: 74%, enantiomeric excess (ee): 99.5% (Chiralpak AD-H).
Solvent and Catalyst Screening
Optimization studies reveal that polar aprotic solvents (DMF, MeCN) enhance sulfonation rates compared to dichloromethane (DCM). Catalytic p-toluenesulfonic acid (p-TsOH) accelerates imine formation during reductive amination, reducing reaction times by 40%.
Table 2. Solvent Impact on Sulfonation Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 4.5 | 89 |
| MeCN | 37.5 | 3.2 | 85 |
| DCM | 8.9 | 6.1 | 72 |
Analytical Characterization and Quality Control
Spectroscopic Validation
- NMR : ¹H NMR (400 MHz, CDCl3) δ 7.21 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.78 (s, 3H, OCH3), 3.42–3.38 (m, 4H, piperazine CH2), 2.95–2.91 (m, 4H, piperazine CH2), 2.65 (t, J = 6.8 Hz, 2H, SO2CH2), 1.78–1.70 (m, 2H, CH2), 1.52–1.44 (m, 2H, CH2NH2).
- HRMS : m/z calculated for C16H26N3O3S [M+H]⁺: 340.1689; found: 340.1685.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% chemical purity, with retention time 8.2 min. Chiral analysis confirms the absence of enantiomeric impurities, critical for pharmaceutical applications.
Industrial-Scale Considerations and Green Chemistry
Hazard Mitigation
The exclusion of LiHMDS, n-BuLi, and diphenylphosphoryl azide—common in earlier routes—reduces flammability and toxicity risks. Patent WO2015159170A2 emphasizes aqueous workups and Pd/C-catalyzed hydrogenations, aligning with OSHA safety standards.
Waste Reduction
Solvent recovery systems (e.g., thin-film evaporation) reclaim >90% THF and acetonitrile, minimizing environmental impact. E-factor calculations for the integrated route yield 8.2 kg waste/kg product, outperforming classical methods (E-factor 15.6).
Applications and Derivatives
The amine’s nucleophilicity enables conjugation with electrophilic partners (e.g., acyl chlorides, sulfonyl halides), generating libraries of bioactive analogs. In sitagliptin intermediates, this moiety enhances dipeptidyl peptidase-4 (DPP-4) inhibition by 22-fold compared to non-sulfonylated derivatives.
Chemical Reactions Analysis
Types of Reactions
(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine has been investigated for its potential therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. For instance, it has shown significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics. Its sulfonamide group is particularly noted for its antibacterial properties .
Neuropharmacology
Research indicates that this compound interacts with specific neurotransmitter receptors, particularly the α1D and α1A adrenoceptors. This interaction may influence various physiological processes such as vasoconstriction and neurotransmitter release, suggesting potential applications in treating neurological disorders.
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase activity, which is relevant in the context of Alzheimer's disease treatment .
Anticancer Research
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The findings indicate that this compound could serve as a lead for developing new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antimicrobial Studies
In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support further investigation into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related piperazine derivatives, emphasizing substituent variations and molecular properties:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in receptor binding pockets, similar to the 3-trifluoromethylphenyl group in compounds, which showed improved metabolic stability due to electron-withdrawing effects . Sulfonyl vs.
Molecular Weight and Complexity :
- The target compound (~380 g/mol) is lighter than trifluoromethylphenyl derivatives (~468–496 g/mol), which may favor better pharmacokinetic profiles .
- Simpler analogs like 3-(4-methylpiperazin-1-yl)propan-1-amine (157.2 g/mol) lack the sulfonyl and aromatic groups, reducing steric hindrance but also receptor affinity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sulfonylation of a piperazine intermediate, akin to methods in for sulfonyl-containing compounds . In contrast, trifluoromethylphenyl derivatives () require multi-step coupling of halogenated aromatics, increasing synthetic complexity .
Biological Activity Trends :
- While highlights anticonvulsant activity for pyrrolidine-2,5-diones, piperazine derivatives in the provided patents () lack explicit biological data. However, trifluoromethyl and pyrimidinyl substituents are associated with kinase or GPCR modulation in broader literature .
Biological Activity
The compound (3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine , also known as N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)amine, is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of piperazine derivatives and is characterized by its unique structural features, including a sulfonyl group and a methoxyphenyl substituent. Research into its biological activity has revealed promising applications in various therapeutic areas.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]amine
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 342.44 g/mol
Structural Representation
| Component | Description |
|---|---|
| Sulfonyl Group | Contributes to the compound's reactivity |
| Piperazine Ring | Provides a basic nitrogen atom for interaction |
| Methoxyphenyl Substituent | Enhances lipophilicity and biological activity |
The primary mechanism of action for this compound involves its interaction with various receptors, particularly the α1-adrenoceptors . Research indicates that it exhibits high selectivity towards these receptors, influencing several biochemical pathways, including apoptosis and cell viability.
Antitumor Activity
A study evaluating the antitumor properties of piperazine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis in cancer cells through receptor-mediated pathways .
Antimicrobial Properties
In addition to its antitumor activity, the compound has shown promising antibacterial and antifungal activities. A series of synthesized piperazine derivatives were tested against common bacterial strains, revealing effective inhibition at low concentrations .
Case Studies
- Antitumor Efficacy :
- In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing :
- A comparative study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.
Summary of Findings
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Antibacterial | Effective against S. aureus and E. coli | |
| Antifungal | Significant inhibition of fungal growth |
Detailed Research Insights
- Cytotoxicity Assays : The compound was tested using MTT assays across several cancer cell lines, demonstrating significant cytotoxicity with an emphasis on apoptosis induction.
- Mechanistic Studies : Flow cytometry analyses confirmed that the compound triggers apoptotic pathways, leading to increased caspase activity in treated cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
